4-(5-Oxo-3-phenyl-2,5-dihydro-1,2-oxazol-4-yl)benzene-1-sulfonamide

COX-2 Inhibition Selectivity Reversal Metabolite Pharmacology

Quantifying the active hydroxymethyl metabolite is critical for valdecoxib/parecoxib bioequivalence studies, yet sourcing a certified reference standard with reliable purity is often a bottleneck. This compound is the definitive analytical standard for: - LC-MS/MS Method Validation: Ensures precise plasma quantification for PK modeling, addressing the metabolite's ~24% AUC exposure relative to the parent drug. - API Impurity Control: Serves as a critical specified impurity marker; its detection signals oxidative degradation, ensuring batch-to-batch consistency for regulatory QC compliance.

Molecular Formula C15H12N2O4S
Molecular Weight 316.3 g/mol
CAS No. 181695-83-0
Cat. No. B12888437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Oxo-3-phenyl-2,5-dihydro-1,2-oxazol-4-yl)benzene-1-sulfonamide
CAS181695-83-0
Molecular FormulaC15H12N2O4S
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)ON2)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C15H12N2O4S/c16-22(19,20)12-8-6-10(7-9-12)13-14(17-21-15(13)18)11-4-2-1-3-5-11/h1-9,17H,(H2,16,19,20)
InChIKeyVARNELXEPYTJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement of Valdecoxib Metabolite M1


4-(5-Oxo-3-phenyl-2,5-dihydro-1,2-oxazol-4-yl)benzene-1-sulfonamide (CAS 181695-83-0), also known as 4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide, is a benzenesulfonamide derivative featuring a 5-hydroxyisoxazole core . It is structurally and functionally recognized as the primary active hydroxymethyl metabolite (M1) of the selective COX-2 inhibitor valdecoxib, formed through the oxidation of valdecoxib's 5-methyl group [1]. This compound is a key analyte in pharmacokinetic and metabolic studies of valdecoxib and its prodrug parecoxib, making it a critical reference standard for bioanalytical method development and regulatory impurity profiling [2].

Why Generic Isoxazole Sulfonamides Cannot Replace This Metabolite


Generic substitution within the isoxazole benzenesulfonamide class is not feasible due to the profound impact of the 5-hydroxy substituent on critical molecular properties and biological activity. Unlike its 5-methyl analog valdecoxib, the presence of the 5-hydroxy group introduces a strong hydrogen bond donor and acceptor, fundamentally altering the compound's target engagement profile, metabolic stability, and physicochemical properties [1]. This single atom change is sufficient to reverse COX-2 selectivity, dramatically reduce potency, and create a unique profile as both an active metabolite and a synthetic intermediate for novel derivatives [2].

Quantitative Differentiation Guide


COX-2 Inhibitory Activity

While the parent compound valdecoxib is a potent COX-2 selective inhibitor, the 4-(5-oxo-3-phenyl-2,5-dihydro-1,2-oxazol-4-yl) metabolite exhibits virtually no COX-2 inhibitory activity. This represents a complete functional divergence driven by the 5-hydroxy substitution. [1]

COX-2 Inhibition Selectivity Reversal Metabolite Pharmacology

Metabolic Exposure and Pharmacokinetics

Following oral administration of valdecoxib, the 4-(5-oxo-3-phenyl-2,5-dihydro-1,2-oxazol-4-yl) metabolite (M1) achieves significant plasma concentrations and demonstrates a distinct pharmacokinetic profile from the parent drug. Its exposure and persistence in systemic circulation establish it as a major active metabolite contributing to the overall pharmacological effect. [1]

Pharmacokinetics Metabolite Exposure In Vivo Activity

Carbonic Anhydrase Inhibition Profile

Valdecoxib is a known potent inhibitor of human carbonic anhydrase II (hCA II). The introduction of a 5-hydroxy group is hypothesized to alter the binding mode and affinity for various CA isoforms due to new hydrogen-bonding interactions. This shift in polypharmacology is a key differentiator from other COX-2-selective sulfonamides. [1]

Carbonic Anhydrase Off-Target Binding Isozyme Selectivity

Molecular Properties and Druglikeness

The substitution of a methyl group (in valdecoxib) with a hydroxy group (in the target compound) significantly alters key druglikeness parameters. The target compound has an increased topological polar surface area (tPSA) and hydrogen bond donor/acceptor count, impacting membrane permeability and solubility compared to its parent molecule. [1]

Physicochemical Properties Druglikeness Solubility

Optimal Research and Industrial Applications


Bioanalytical Reference Standard for PK Studies

This compound is an indispensable certified reference standard for LC-MS/MS method development and validation. As the primary active metabolite, its precise quantification in plasma is essential for pharmacokinetic (PK) modeling, bioequivalence studies, and therapeutic drug monitoring. Its known exposure profile, achieving up to ~24% of the parent drug's AUC, demands accurate calibration [1].

Pharmaceutical Impurity Profiling and QC

In the manufacturing of valdecoxib and parecoxib APIs, this compound is a critical specified impurity. Any presence of this oxidative metabolite indicates degradation or improper synthesis. Its use as a QC reference standard ensures batch-to-batch consistency and regulatory compliance, as its detection signals a loss of potency.

Carbonic Anhydrase Inhibitor Probe Development

Based on its structural divergence from valdecoxib, which is a known potent hCA II inhibitor, this compound serves as a valuable scaffold for designing novel CA inhibitors. Its distinct hydrogen-bonding capabilities at the 5-position can be exploited to probe selectivity for different CA isoforms, particularly those involved in glaucoma and neuropathic pain [1].

Chemical Biology Tool for Target Deconvolution

The complete loss of COX-2 inhibitory activity makes this compound a perfect tool compound for investigating the polypharmacology of diaryl isoxazole sulfonamides. Researchers can use it to study CA inhibition in the absence of confounding COX-2 activity, thereby cleanly dissecting target biology and understanding the structural determinants of target selectivity.

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